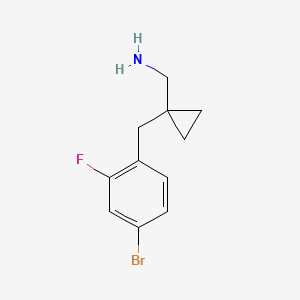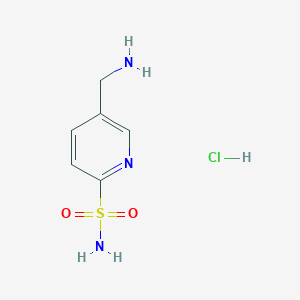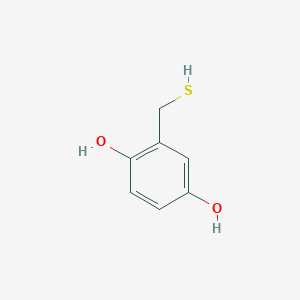
2-(Sulfanylmethyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Sulfanylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C7H8O2S It is a derivative of benzene, featuring two hydroxyl groups (-OH) at the 1 and 4 positions, and a sulfanylmethyl group (-CH2SH) at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sulfanylmethyl)benzene-1,4-diol can be achieved through several methods. One common approach involves the reaction of 1,4-dihydroxybenzene (hydroquinone) with a sulfanylmethylating agent. For instance, the reaction of hydroquinone with 2-sulfanylbenzohydrazide in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.
化学反应分析
Types of Reactions: 2-(Sulfanylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfanylmethyl group can be reduced to a methyl group.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 2-(sulfanylmethyl)-1,4-benzoquinone.
Reduction: Formation of 2-methylbenzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-(Sulfanylmethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential antibacterial and antioxidant properties.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(Sulfanylmethyl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can undergo nucleophilic attacks. These interactions can affect biological pathways, such as inhibiting bacterial growth by disrupting cell wall synthesis .
相似化合物的比较
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 2-(Sulfanylmethyl)benzene-1,4-diol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity compared to other benzenediols.
属性
分子式 |
C7H8O2S |
|---|---|
分子量 |
156.20 g/mol |
IUPAC 名称 |
2-(sulfanylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H8O2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,8-10H,4H2 |
InChI 键 |
FAEQCJDCOOYTDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)CS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


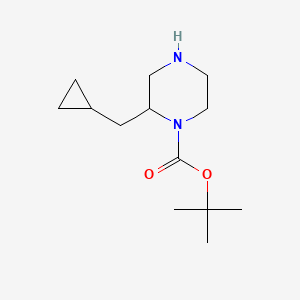
![N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13588788.png)

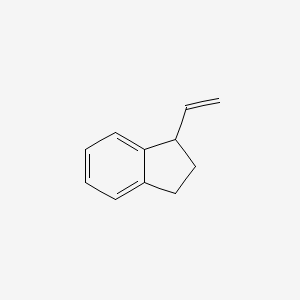
![1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride](/img/structure/B13588806.png)

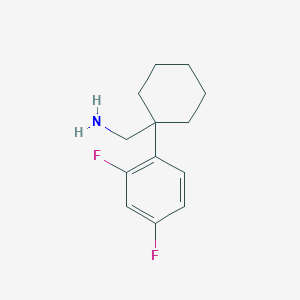
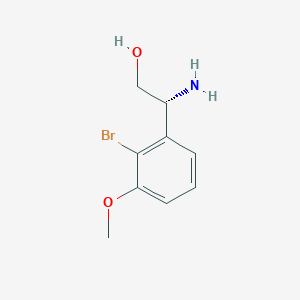
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
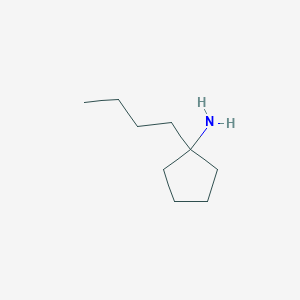
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
